molecular formula C30H40Br2O10 B8242800 1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione

1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione

Cat. No.: B8242800
M. Wt: 720.4 g/mol
InChI Key: FFELXOHNTUWHKI-UHFFFAOYSA-N
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Description

1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione is a useful research compound. Its molecular formula is C30H40Br2O10 and its molecular weight is 720.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione typically involves multiple steps. One common method includes the reaction of 1,2-dibromoethane with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions with ethylene glycol and bromine to introduce the bromoethoxy groups . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The central ethane-1,2-dione structure can undergo oxidation and reduction reactions, leading to the formation of different oxidation states[][3].

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[3][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms[3][3].

Scientific Research Applications

1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione involves its interaction with molecular targets through its bromoethoxy groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethane-1,2-dione core can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-bromoethoxy)ethane: Similar in structure but lacks the extended ethoxy chains.

    1,4-Bis(2-bromoethoxy)benzene: Contains a benzene ring instead of the ethane-1,2-dione core.

    1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with fewer ethoxy groups.

Uniqueness

1,2-Bis(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)ethane-1,2-dione is unique due to its extended ethoxy chains and the presence of multiple bromoethoxy groups. These features provide it with distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

1,2-bis[4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]phenyl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40Br2O10/c31-9-11-35-13-15-37-17-19-39-21-23-41-27-5-1-25(2-6-27)29(33)30(34)26-3-7-28(8-4-26)42-24-22-40-20-18-38-16-14-36-12-10-32/h1-8H,9-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFELXOHNTUWHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOCCBr)OCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Br2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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